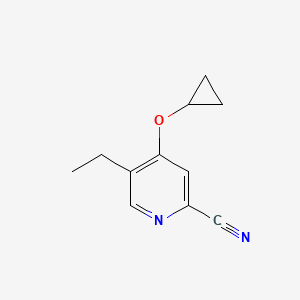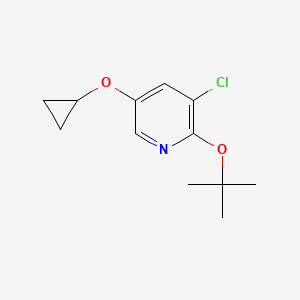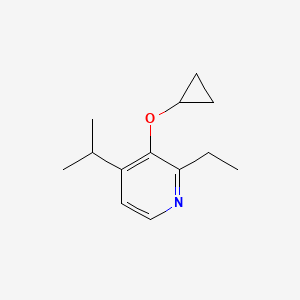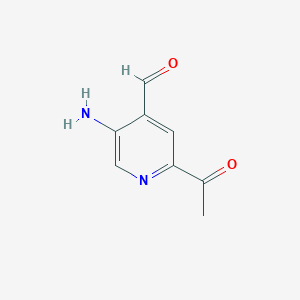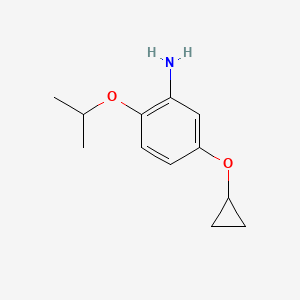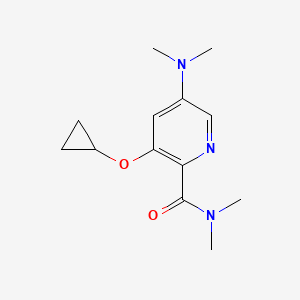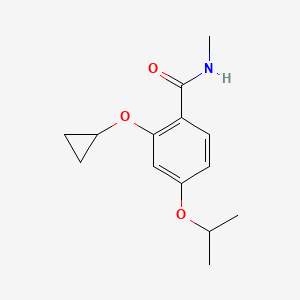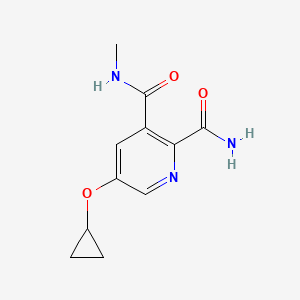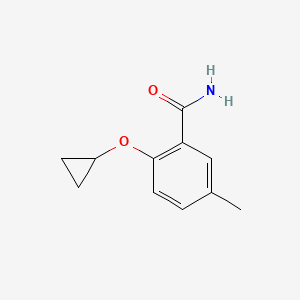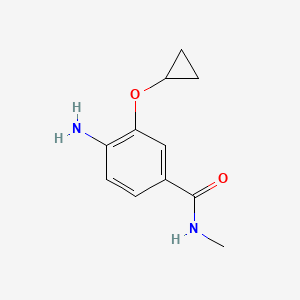
4-Ethyl-3-ethynylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-ethynylpyridin-2-amine is a heterocyclic amine that belongs to the pyridine family. This compound features a pyridine ring substituted with an ethyl group at the fourth position, an ethynyl group at the third position, and an amino group at the second position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-ethynylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethynylpyridine with ethyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Another approach involves the Sonogashira coupling reaction, where 3-bromo-4-ethylpyridine is coupled with an ethynylamine derivative in the presence of a palladium catalyst and a copper co-catalyst. This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-3-ethynylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 4-Ethyl-3-ethylpyridin-2-amine.
Substitution: 3-Bromo-4-ethylpyridin-2-amine, 3-Nitro-4-ethylpyridin-2-amine, 3-Sulfonyl-4-ethylpyridin-2-amine.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-ethynylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3-ethynylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethynylpyridine: Lacks the ethyl group at the fourth position, resulting in different chemical reactivity and biological activity.
4-Ethylpyridine: Lacks the ethynyl group at the third position, leading to different physical and chemical properties.
2-Aminopyridine: Lacks both the ethyl and ethynyl groups, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
4-Ethyl-3-ethynylpyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
4-ethyl-3-ethynylpyridin-2-amine |
InChI |
InChI=1S/C9H10N2/c1-3-7-5-6-11-9(10)8(7)4-2/h2,5-6H,3H2,1H3,(H2,10,11) |
InChI-Schlüssel |
AZOULMLSZUKCLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC=C1)N)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


